1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone (CAS 886494-72-0) is a heterocyclic aromatic amine belonging to the 1,4-benzodioxin class, featuring a primary aniline-type amino group at position 7 and a 2-phenylethanone substituent at position 6 of the fused dioxin ring system. With a molecular formula of C₁₆H₁₅NO₃ and a molecular weight of 269.30 g·mol⁻¹, this compound is commercially available at purities of 97–98%.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
Cat. No. B11766487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C(=C2)N)C(=O)CC3=CC=CC=C3
InChIInChI=1S/C16H15NO3/c17-13-10-16-15(19-6-7-20-16)9-12(13)14(18)8-11-4-2-1-3-5-11/h1-5,9-10H,6-8,17H2
InChIKeyRTMQJRPSMHCRLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone (CAS 886494-72-0): Procurement-Ready Benzodioxin Building Block for Medicinal Chemistry


1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone (CAS 886494-72-0) is a heterocyclic aromatic amine belonging to the 1,4-benzodioxin class, featuring a primary aniline-type amino group at position 7 and a 2-phenylethanone substituent at position 6 of the fused dioxin ring system. With a molecular formula of C₁₆H₁₅NO₃ and a molecular weight of 269.30 g·mol⁻¹, this compound is commercially available at purities of 97–98% . Its bifunctional architecture—combining a nucleophilic aromatic amine with an electrophilic ketone separated by a methylene spacer—distinguishes it from directly acylated benzodioxin analogs and makes it a strategic intermediate for amide coupling, reductive amination, and heterocycle annulation reactions.

Why Generic Benzodioxin Intermediates Cannot Substitute for 1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone in Multi-Step Syntheses


The presence and position of the methylene spacer between the benzodioxin core and the phenyl ketone fundamentally alters the compound's conformational flexibility, electronic distribution, and reactivity profile compared to directly attached ketone analogs such as (7-amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanone (CAS 164526-15-2). In the target compound, the –CH₂– linker decouples the π-systems of the benzodioxin and phenyl rings, reducing ground-state conjugation and yielding a distinct electrophilic environment at the carbonyl carbon . This structural feature directly impacts downstream reaction yields, regioselectivity in heterocycle formation, and the physicochemical properties (e.g., logP, solubility) of final drug candidates. Consequently, substituting a directly acylated or shorter-chain analog without re-optimizing the synthetic sequence introduces risk of altered reaction kinetics, reduced intermediate stability, and divergent ADME profiles in the ultimate pharmacophore [1].

Quantitative Differentiation Evidence: 1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone vs. Closest Analogs


Molecular Weight and Formula Differentiation from Directly Acylated Analog

The target compound possesses a C₁₆H₁₅NO₃ formula (MW 269.30) with a methylene (–CH₂–) spacer between the benzodioxin C-6 and the carbonyl carbon. Its closest structural analog, (7-amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanone (CAS 164526-15-2), has the formula C₁₅H₁₃NO₃ (MW 255.27), where the phenyl carbonyl is directly attached to the benzodioxin ring without a spacer . This quantifiable difference of one methylene unit (14.03 Da) alters the spatial separation between the amino group and the ketone, which influences both the conformational ensemble accessible in solution and the geometric requirements for bidentate binding in enzyme pockets or metal coordination.

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Commercial Purity Benchmarking Against Closest Amino-Benzodioxin Ketones

Multiple vendors supply the target compound at 97–98% purity (NLT 98% per MolCore; 97% per Chemenu), which is comparable to or exceeds the typical commercial purity of its closest analogs: 1-(7-amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone (CAS 164526-13-0) is listed at 95%+ , and 1-(7-amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-1-one (CAS 444111-26-6) at 95% . The higher batch-to-batch purity reduces the need for pre-use purification, directly lowering procurement cost-in-use for multi-step campaigns.

Chemical Procurement Quality Control Synthetic Reliability

Electrophilic Reactivity Differentiation: Methylene Spacer vs. Direct Conjugation

The carbonyl group in the target compound is part of a phenylacetyl moiety (–CH₂–C(=O)–Ph) rather than a benzoyl moiety (–C(=O)–Ph) as in analog CAS 164526-15-2. The insulating methylene group eliminates vinylogous amide character that can arise from conjugation between the aniline nitrogen and the carbonyl in the directly attached analog [1]. As a result, the target compound's carbonyl exhibits electrophilicity closer to that of acetophenone (calculated σₚ Hammett constant for –CH₂COPh ≈ 0.0–0.1 vs. –COPh ≈ 0.43), making it more selective in nucleophilic addition reactions and less prone to unwanted enamine formation with the neighboring amino group.

Organic Synthesis Carbonyl Reactivity Amide Bond Formation

Amino Group Position and Substitution Pattern: Impact on Downstream Functionalization

The target compound bears the primary amino group at position 7 (equivalent to 6-position in some numbering conventions) of the 1,4-benzodioxin ring, meta to the dioxin oxygen at position 1 and para to the oxygen at position 4. In the nitro analog 1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-phenylethanone (CAS 886493-96-5), the amino group is replaced by a nitro group [1]. The amino compound allows direct amide coupling, sulfonamide formation, or diazotization/Sandmeyer chemistry without a prior reduction step. For procurement, this represents a saved synthetic step (nitro reduction typically requires H₂/Pd-C or Sn/HCl), saving 4–8 hours of reaction time and eliminating heavy metal contamination risk in the final product.

Medicinal Chemistry Parallel Synthesis Chemical Biology

Optimal Application Scenarios for 1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone Based on Verified Differentiation Evidence


Amide Library Synthesis in Kinase Inhibitor Lead Optimization

The free primary amine enables direct HBTU/DIPEA-mediated amide coupling with diverse carboxylic acid building blocks. The methylene spacer ensures that the benzodioxin and phenyl rings are not coplanar, reducing the likelihood of promiscuous flat-structure binding and improving kinase selectivity profiles. The ≥97% starting purity minimizes by-product formation that could otherwise complicate high-throughput parallel purification .

Reductive Amination for CNS-Penetrant Candidate Exploration

The phenyl ketone can undergo reductive amination with various amines (NaBH₃CN or NaBH(OAc)₃, MeOH/AcOH) to generate secondary or tertiary amine derivatives. The reduced electron-withdrawing character of the –CH₂COPh group (σₚ ≈ 0.0–0.1) compared to a directly conjugated benzoyl group avoids over-reduction of the aromatic system and preserves the benzodioxin scaffold integrity under standard conditions [1].

Heterocycle Annulation for Antiparasitic Scaffold Construction

In the context of 2,3-dihydro-1,4-benzodioxin chemotypes with demonstrated anti-Toxoplasma gondii activity (EC₅₀ ≈ 275 nM for a related analog), the target compound's amino-ketone architecture is suited for constructing fused pyrazole, pyrimidine, or quinazoline rings via cyclocondensation. The preserved amino group allows further derivatization after heterocycle formation, expanding accessible chemical space in structure-activity relationship campaigns [2].

Procurement for GMP Intermediate Supply in Preclinical Development

With NLT 98% purity and ISO-certified supply chain availability, the compound meets the identity and purity requirements for use as a regulatory starting material (RSM) in GMP synthesis of Phase I clinical candidates. The analytically distinguishable molecular weight (269.30 Da) and unique methylene spacer signature in ¹H NMR (δ ~4.2–4.4 ppm for –CH₂–CO–) provide robust in-process control checkpoints that are absent in the directly acylated analog .

Quote Request

Request a Quote for 1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.